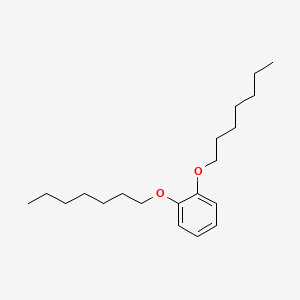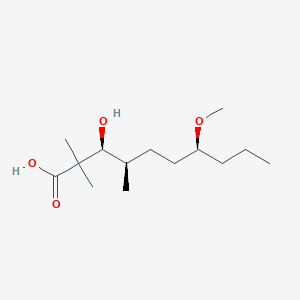
Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- is a chemical compound with a complex structure.
Preparation Methods
The synthesis of Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- involves several steps. The synthetic routes typically include the use of specific reagents and controlled reaction conditions to ensure the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action may involve binding to enzymes or receptors, altering cellular processes .
Comparison with Similar Compounds
Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other hydroxy acids or methoxy acids with different chain lengths or stereochemistry. The comparison can help in understanding the specific properties and potential advantages of this compound .
Properties
CAS No. |
639518-89-1 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
(3S,4R,7S)-3-hydroxy-7-methoxy-2,2,4-trimethyldecanoic acid |
InChI |
InChI=1S/C14H28O4/c1-6-7-11(18-5)9-8-10(2)12(15)14(3,4)13(16)17/h10-12,15H,6-9H2,1-5H3,(H,16,17)/t10-,11+,12+/m1/s1 |
InChI Key |
KLFFKLXGPHFEEH-WOPDTQHZSA-N |
Isomeric SMILES |
CCC[C@@H](CC[C@@H](C)[C@@H](C(C)(C)C(=O)O)O)OC |
Canonical SMILES |
CCCC(CCC(C)C(C(C)(C)C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


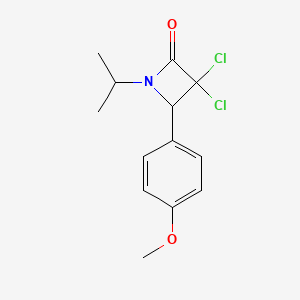
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
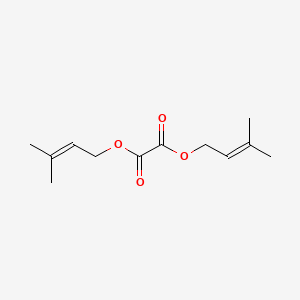
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
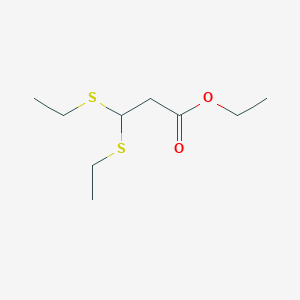
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)


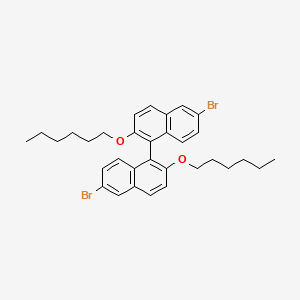
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
